molecular formula C16H16N4O3S2 B12178357 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12178357
M. Wt: 376.5 g/mol
InChI Key: SVJBGWADWQLOJI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an acetamide moiety linked to a 2-(3-methoxyphenyl)-1,3-thiazol-4-yl group. The (2E)-configuration indicates the planar geometry of the thiadiazole-ylidene system, which facilitates conjugation and influences electronic properties. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H16N4O3S2/c1-22-8-14-19-20-16(25-14)18-13(21)7-11-9-24-15(17-11)10-4-3-5-12(6-10)23-2/h3-6,9H,7-8H2,1-2H3,(H,18,20,21)

InChI Key

SVJBGWADWQLOJI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Formation of 2-Amino-4-(3-Methoxyphenyl)Thiazole

4-(3-Methoxyphenyl)thiazol-2-amine (1A ) is synthesized by reacting 3-methoxybenzaldehyde with thiourea in ethanol under reflux. Bromine-mediated cyclization yields the thiazole ring, confirmed by IR (νmax 3350 cm⁻¹ for NH₂) and ¹H NMR (δ 6.8–7.3 ppm for aromatic protons).

Chloroacetylation of the Thiazole Amine

The amine group of 1A is chloroacetylated using chloroacetyl chloride in dichloromethane with triethylamine as a base. The product, 2-chloro-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide (2A ), is purified via recrystallization (ethanol/water) and characterized by a singlet at δ 4.2 ppm (CH₂Cl) in ¹H NMR.

Coupling with Mercaptobenzimidazole

2A is reacted with 2-mercaptobenzimidazole in acetone containing potassium carbonate to form 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide (3A ). The reaction proceeds at 60°C for 12 hours, yielding 82% of 3A (m.p. 158–160°C).

Final Coupling of Thiadiazole and Thiazole Components

The two fragments are conjugated via a nucleophilic acyl substitution reaction. The thiadiazole intermediate (7a ) is treated with 3A in anhydrous tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent. The reaction is stirred at room temperature for 24 hours, followed by purification via silica gel chromatography (dichloromethane/methanol, 95:5) to yield the target compound as a pale-yellow solid (65% yield).

Characterization Data :

  • Molecular Formula : C₁₈H₁₇N₅O₄S₂

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.41 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂O), 6.9–8.1 (m, 8H, Ar-H), 10.2 (s, 1H, NH).

  • IR (KBr) : νmax 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • HRMS (ESI+) : m/z 456.1024 [M+H]⁺ (calc. 456.1028).

Mechanistic Insights

The formation of the thiadiazole core proceeds through a thiohydrazonate intermediate (5 ), which undergoes intramolecular cyclization to generate the 1,3,4-thiadiazole ring. Concurrently, the thiazole moiety forms via bromine-mediated cyclization of thiourea derivatives. The final coupling leverages EDCl to activate the carboxylate group of the thiadiazole, facilitating nucleophilic attack by the thiazole acetamide’s amine.

Optimization and Yield Considerations

  • Solvent Selection : Ethanol and 2-propanol are optimal for cyclization reactions due to their polarity and boiling points.

  • Catalysts : Triethylamine enhances reaction rates in chloroacetylation and coupling steps.

  • Temperature : Reflux conditions (70–80°C) are critical for achieving high yields in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide exhibit significant antimicrobial properties. Specifically:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This disruption can lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Comparative Efficacy : In comparative studies, derivatives of this compound have shown antibacterial activity significantly higher than standard antibiotics like ampicillin and streptomycin by a factor of 10–50 times.

Anticancer Properties

The anticancer potential of this compound is also noteworthy:

  • Inhibition of Cellular Pathways : Preliminary research suggests that the compound may inhibit specific kinases or proteases involved in cancer cell signaling pathways. This inhibition could lead to programmed cell death (apoptosis) in cancerous cells .
  • Case Studies : Various case studies have documented the efficacy of similar thiadiazole derivatives in reducing tumor size and inhibiting metastasis in animal models. For instance, one study highlighted a derivative's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

The structural characteristics of this compound suggest diverse pharmacological properties:

  • Antimicrobial Research : A series of studies have confirmed the antimicrobial activity of indole derivatives, with this compound showing promising results against resistant bacterial strains.
  • Cancer Research : Ongoing research is focused on elucidating the specific molecular targets of this compound in cancer therapy. Early results indicate potential pathways that may be exploited for therapeutic interventions .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thiadiazole- and thiazole-containing acetamides. Key structural analogues include:

Compound Name Substituents/R-Groups Molecular Weight Key Features Reference
Target Compound 5-(methoxymethyl)-1,3,4-thiadiazole; 2-(3-methoxyphenyl)-thiazole ~393.43 g/mol Dual methoxy groups, conjugated thiadiazole-thiazole system
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-Methylphenyl; dimethylamino-acryloyl 392.48 g/mol Electron-withdrawing acryloyl group; enhanced π-π interactions
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Ethoxyphenyl; morpholine-carbonyl ~510.56 g/mol Bulky morpholine group; potential kinase inhibition
Methazolamide 5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazole 236.29 g/mol Sulfonamide group; carbonic anhydrase inhibitor
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trichloroethyl; phenyl-thiadiazole 383.69 g/mol Chlorinated alkyl chain; potential antiparasitic activity

Stability and Reactivity

  • The thiadiazole-ylidene system in the target compound is prone to hydrolysis under acidic conditions, similar to observations in .
  • Methoxy groups reduce oxidative degradation compared to nitro- or chloro-substituted analogues (e.g., 3e in ).

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

  • Thiadiazole and thiazole rings: These heterocyclic structures are known for their diverse biological activities.
  • Methoxymethyl group: Located at the 5-position of the thiadiazole ring, this substituent may enhance lipophilicity and bioavailability.
  • Methoxyphenyl substituent: Positioned at the 2-position of the thiazole ring, this group can influence pharmacological properties.

The molecular formula is C16H16N4O3S2C_{16}H_{16}N_{4}O_{3}S_{2} with a molecular weight of 376.5 g/mol .

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains . The structural features contribute to their ability to disrupt microbial cell processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structural motifs have been tested against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA-4311.61 ± 1.92Apoptosis induction
Compound BJurkat1.98 ± 1.22Kinase inhibition

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties exhibited by thiadiazole derivatives. In studies evaluating various analogs, some compounds demonstrated significant protective effects in seizure models . The mechanism is thought to involve modulation of neurotransmitter release and receptor activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction: It could interact with specific receptors or proteins that regulate cellular processes.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing various thiadiazole derivatives against Mycobacterium tuberculosis, a compound structurally related to this compound showed promising results against resistant strains .

Case Study 2: Anticancer Activity
A comparative analysis of several thiazole and thiadiazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study concluded that structural modifications significantly impact biological efficacy .

Q & A

What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound’s synthesis typically involves multi-step reactions, including condensation of thiadiazole and thiazole intermediates. A common method involves:

  • Step 1 : Reacting a substituted thiadiazole precursor (e.g., 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine) with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .
  • Step 2 : Coupling the product with a thiazole derivative (e.g., 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid) via nucleophilic substitution or condensation.
    Reaction monitoring via TLC and purification via recrystallization (ethanol-DMF mixtures) are critical for purity . Yield optimization requires precise stoichiometry (e.g., 1.5 mol equivalents of chloroacetyl chloride) and controlled temperature (20–25°C) .

How are spectroscopic and computational methods employed to confirm the compound’s structure?

Basic Research Focus
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxymethyl and aryl groups) and stereochemistry (E-configuration of the thiadiazole-ylidene moiety) .
  • IR Spectroscopy : Identification of key functional groups (e.g., acetamide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z 394.382 for analogs) .
    Computational tools (e.g., PubChem’s Lexichem TK) validate structural parameters and InChI keys .

What biological activity profiles have been reported for structurally related acetamide-thiadiazole hybrids?

Basic Research Focus
Analogous compounds exhibit:

  • Hypoglycemic Activity : Derivatives with thiazolidinedione moieties showed significant glucose-lowering effects in murine models .
  • Anticancer Potential : Anti-proliferative activity against cancer cell lines via inhibition of kinases or DNA synthesis (e.g., IC50_{50} values <10 µM for indazole-acetamide derivatives) .
  • Antimicrobial Properties : Thiadiazole-triazole hybrids demonstrated MIC values of 2–8 µg/mL against Gram-positive bacteria .

How can synthetic protocols be optimized to address low yields in the final coupling step?

Advanced Research Focus
Common challenges include steric hindrance from the methoxymethyl group and poor solubility. Strategies:

  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to enhance intermediate solubility .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yield by 15–20% .

How should researchers resolve contradictions in reported biological activity data across analogs?

Advanced Research Focus
Discrepancies in activity (e.g., varying IC50_{50} values) may arise from:

  • Structural Isomerism : E/Z isomerism in the thiadiazole-ylidene group alters binding affinity .
  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Metabolic Stability : Evaluate hepatic microsome stability to identify active vs. inactive metabolites .
    Docking studies (e.g., AutoDock Vina) can correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) with target binding (e.g., α-glucosidase) .

What toxicological considerations are critical for in vivo studies of this compound?

Advanced Research Focus
Structural analogs (e.g., nitrofurans) show carcinogenicity in rodents (e.g., kidney and lung tumors at 50 mg/kg doses) . Mitigation strategies:

  • Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage .
  • Dose Escalation : Start at ≤10 mg/kg in rodent models to assess acute toxicity (LD50_{50}) .
  • Metabolite Profiling : LC-MS/MS to identify toxic metabolites (e.g., nitro-reduction products) .

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